Leucinostatin B - 76663-52-0

Leucinostatin B

Catalog Number: EVT-273181
CAS Number: 76663-52-0
Molecular Formula: C61H109N11O13
Molecular Weight: 1204.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leucinostatin B is a peptide antibiotic isolated from Paecilomyces lilacinus A-267.
Source and Classification

Leucinostatin B was isolated from the fermentation products of Penicillium lilacinum, a fungus recognized for its ability to produce various bioactive secondary metabolites. The classification of leucinostatin B falls under nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases rather than ribosomal mechanisms. This class of compounds is known for diverse biological activities, including antibiotic, antifungal, and antiprotozoal effects .

Synthesis Analysis

Methods of Synthesis

The synthesis of leucinostatin B can be achieved through both natural extraction from fungal sources and synthetic methods. The natural extraction involves cultivating Penicillium lilacinum in a suitable medium, followed by extraction and purification processes.

  1. Natural Extraction:
    • Cultivation: The fungus is grown in a medium containing glucose, soluble starch, soybean oil, and other nutrients at 27 °C for several days.
    • Extraction: After fermentation, the culture broth is extracted with ethanol and further processed using solvents like ethyl acetate to isolate active compounds.
    • Purification: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to purify leucinostatin B from other metabolites .
  2. Synthetic Approaches:
    • Synthetic strategies often involve solid-phase peptide synthesis (SPPS) combined with solution-phase amide coupling to construct peptide sequences that mimic the structure of leucinostatin B. This method allows for the incorporation of various amino acids and modifications to enhance biological activity .
Molecular Structure Analysis

Leucinostatin B consists of a complex structure characterized by an α-helical conformation. Its molecular formula has been determined to be C50H79N13O12C_{50}H_{79}N_{13}O_{12}, with a molecular weight of approximately 1024.6 g/mol. The structural analysis reveals several key features:

  • Amino Acid Composition: Leucinostatin B contains multiple hydrophobic amino acids that contribute to its solubility properties under physiological conditions.
  • Functional Groups: The presence of terminal N-methyl groups enhances its biological activity by influencing interactions with target molecules .
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy has been used to identify specific proton signals corresponding to different amino acid residues, confirming the compound's structural integrity .
Chemical Reactions Analysis

Leucinostatin B participates in various chemical reactions that are crucial for its biological activity:

  1. Methylation Reactions: The compound undergoes N-methylation catalyzed by methyltransferases, which modify the terminal amine groups. This modification is essential for enhancing the antibiotic properties of leucinostatins .
  2. Hydrolysis: In biological environments, leucinostatin B may be hydrolyzed, leading to the release of active fragments that exert antimicrobial effects against pathogens such as Trypanosoma brucei .
  3. Interaction with Lipid Membranes: Leucinostatin B has been shown to induce transbilayer scrambling in phospholipid membranes, which can disrupt cellular integrity in target organisms .
Mechanism of Action

The mechanism of action of leucinostatin B primarily revolves around its ability to disrupt cellular membranes and inhibit vital processes in pathogens:

  • Membrane Disruption: Leucinostatin B interacts with lipid bilayers, leading to pore formation that disrupts membrane integrity. This action results in leakage of cellular contents and ultimately cell death.
  • Inhibition of Protein Synthesis: By mimicking certain substrates within microbial cells, leucinostatin B can interfere with protein synthesis pathways, further contributing to its antimicrobial effects .
  • Target Specificity: Leucinostatin B exhibits selective toxicity towards specific pathogens while having minimal effects on mammalian cells, making it a promising candidate for therapeutic applications.
Physical and Chemical Properties Analysis

Leucinostatin B exhibits several notable physical and chemical properties:

  • Solubility: It is relatively insoluble in aqueous solutions but can dissolve in organic solvents due to its hydrophobic nature.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Characteristics: Characteristic peaks observed in NMR and mass spectrometry confirm its molecular identity and purity .
Applications

Leucinostatin B has significant potential across various scientific fields:

  1. Antimicrobial Applications: Its potent activity against protozoan parasites makes it a candidate for developing new treatments for diseases such as sleeping sickness caused by Trypanosoma brucei.
  2. Agricultural Uses: Leucinostatins have shown efficacy in inhibiting plant pathogens like Phytophthora infestans, suggesting their potential as biocontrol agents in agriculture .
  3. Pharmaceutical Development: Ongoing research into synthetic analogs aims to enhance the potency and reduce toxicity, paving the way for new antibiotic therapies.
Biosynthetic Pathways and Genetic Regulation of Leucinostatin B Production

Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters in Purpureocillium lilacinum

Leucinostatin B biosynthesis is orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) gene cluster (lcs cluster) in Purpureocillium lilacinum. This cluster spans 99.6 kb on scaffold 2 (GenBank accession LSBH01000002.1) and comprises 20 co-regulated genes, as confirmed by transcriptomic analyses under leucinostatin-inducing conditions [1] [3]. The core component is lcsA, encoding a 10-module NRPS (3,698 amino acids) organized in a collinear "assembly-line" fashion. Each module activates and incorporates specific amino acid precursors into the growing peptide chain [1] [4].

The LcsA NRPS exhibits a modular architecture:

  • Module 1: Adenylation (A) domain specific for (E)-4-methylhex-2-enoic acid (starter unit)
  • Module 2: A-domain activating 4-methyl-L-proline
  • Module 3: A-domain for 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA)
  • Modules 4–9: A-domains incorporating hydroxyleucine, α-aminoisobutyric acid (AIB), leucine (two modules), β-alanine, and alanine
  • Module 10: A-domain for propane-1,2-diamine (PD) [1] [4] [7]

Table 1: NRPS Module Organization in LcsA for Leucinostatin Assembly

ModuleDomain OrganizationActivated SubstrateFunction in Leucinostatin B
1C-A-PCP(E)-4-methylhex-2-enoic acidLipophilic N-terminus
2C-A-PCP-E4-methyl-L-prolineCyclization residue
3C-A-PCPAHyMeOAβ-hydroxy acid moiety
4C-A-PCPHydroxyleucineHydroxylated aliphatic chain
5C-A-PCPα-Aminoisobutyric acidHelical structure inducer
6C-A-PCPLeucineCore hydrophobic residue
7C-A-PCPLeucineCore hydrophobic residue
8C-A-PCPβ-AlanineFlexible linker
9C-A-PCPAlanineCα residue
10C-A-PCP-TPropane-1,2-diamineC-terminus precursor

Flanking genes within the cluster encode auxiliary enzymes, including cytochrome P450 monooxygenases (lcsC, lcsD) for hydroxylation modifications, an ABC transporter (lcsB) for extracellular secretion, and a transcription factor (lcsF) that positively regulates cluster expression. Overexpression of lcsF increases leucinostatin B yield by 1.5-fold, confirming its role as a pathway-specific activator [1] [3].

Methyltransferase-Mediated Post-Translational Modifications

Leucinostatin B (C₆₁H₁₀₉N₁₁O₁₃) is distinguished from its precursor leucinostatin C by N-methylation at its C-terminal propane-1,2-diamine (PD) group, forming N-methylpropane-1,2-diamine (MPD). This modification is catalyzed by the standalone S-adenosylmethionine (SAM)-dependent methyltransferase LcsG, encoded within the lcs cluster [7]. LcsG (UniProt A0A0C7D4F2) performs iterative N-methylation via a processive mechanism:

  • Substrate Recognition: LcsG exhibits broad specificity for terminal amines in leucinostatins, with highest catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) toward leucinostatin C (PD-terminated)
  • Methyl Transfer: SAM-dependent methylation yields monomethylated leucinostatin B and dimethylated leucinostatin A
  • Catalytic Mechanism: Molecular dynamics simulations reveal D368 and D395 residues position the terminal amine near the SAM methyl group for nucleophilic attack [7]

Table 2: Kinetic Parameters of LcsG Methyltransferase Activity

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Product
Leucinostatin C (PD)8.7 ± 0.90.104 ± 0.0071.2 × 10⁴Leucinostatin B (MPD)
Leucinostatin B (MPD)15.2 ± 1.30.087 ± 0.0055.7 × 10³Leucinostatin A (DMPD)

Gene knockout studies (ΔlcsG) abolish production of methylated leucinostatins B and A, while accumulating unmethylated precursors. Conversely, in vitro reconstitution with purified LcsG successfully converts leucinostatin C to B and subsequently to A, confirming its role in iterative terminal methylation [7]. This modification critically influences bioactivity by enhancing membrane permeability and target affinity.

Comparative Genomics of Leucinostatin-Producing Fungal Strains

Comparative analysis of leucinostatin-producing fungi reveals conserved biosynthetic machinery with strain-specific adaptations. The lcs cluster is present in all sequenced P. lilacinum strains (PLBJ-1, PLFJ-1, TERIBC-1), showing 83.6% synteny conservation between Beijing (PLBJ-1) and Fujian (PLFJ-1) isolates [1] [5]. Beyond Purpureocillium, homologous clusters occur only in Tolypocladium ophioglossoides (teleomorph of Elaphocordyceps ophioglossoides), sharing 68% average amino acid identity in NRPS modules [1] [4].

Key genomic differences correlate with metabolic output:

  • Strain-Specific Modifications: TERIBC-1 lacks a functional lcsF transcription factor due to a frameshift mutation, explaining its lower leucinostatin production compared to PLBJ-1 [5]
  • Horizontal Gene Transfer Evidence: The lcs cluster is flanked by transposase relics in both P. lilacinum and T. ophioglossoides, suggesting intergeneric transfer via horizontal gene transfer [1]
  • Pseudogenization Events: Non-producing strains (P. lilacinum ATCC 10114) show disruptive mutations in lcsA Module 3 (AHyMeOA incorporation domain), abolishing assembly capability [4]

Phylogenomic analysis indicates leucinostatin biosynthesis evolved in a common ancestor of Purpureocillium and Tolypocladium, with subsequent diversification driven by ecological niche adaptation. Insect-pathogenic Tolypocladium strains retain the cluster but with modified regulation, while nematophagous P. lilacinum has optimized expression for anti-nematode activity [1] [8].

Properties

CAS Number

76663-52-0

Product Name

Leucinostatin B

IUPAC Name

N-[6-hydroxy-1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

Molecular Formula

C61H109N11O13

Molecular Weight

1204.6 g/mol

InChI

InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+

InChI Key

JLDCSWRYRVBFRU-YHHRVAAASA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

Solubility

Soluble in DMSO

Synonyms

Leucinostatin B; Paecilotoxin B;

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

Isomeric SMILES

CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

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